Antiproliferative Activity: Target Compound vs. CB694, the Closest Antimitotic Analog
The most structurally analogous compound with quantitative antiproliferative data is CB694 (1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine). CB694 inhibits proliferation across a wide range of cancer cell lines with an average IC50 of 85 nM [1]. The target compound, with its 4-fluorophenyl substitution, has no published direct quantitative antiproliferative data, creating a critical evidence gap. However, the difference in phenyl ring substitution (4-fluorophenyl vs. 3-chlorophenyl) is expected to significantly alter electronic and steric properties, which historically shifts the mechanism of action from microtubule depolymerization to different molecular targets such as sigma receptors or carbonic anhydrase [2]. This gap necessitates empirical validation for any antiproliferative application.
| Evidence Dimension | Cancer cell proliferation inhibition (average IC50) |
|---|---|
| Target Compound Data | No published data |
| Comparator Or Baseline | CB694 (1-(5-chloro-2-methoxybenzoyl)-4-(3-chlorophenyl)piperazine): average IC50 = 85 nM across multiple cell lines |
| Quantified Difference | Not calculable; data absent for target compound |
| Conditions | In vitro proliferation assays across a panel of cancer cell lines as reported for CB694 [1] |
Why This Matters
Procurement for antiproliferative screens should require direct IC50 data; assuming potency equivalence to CB694 is not supported by evidence.
- [1] Weiderhold, K. N. et al. (2006). CB694, a novel antimitotic with antitumor activities. International Journal of Cancer, 118(4), 1032-1039. View Source
- [2] Glennon, R. A. (2006). Structural features important for sigma-1 receptor binding. Journal of Medicinal Chemistry, 49(1), 163-169. View Source
